o-Toluic acid-13C

Description

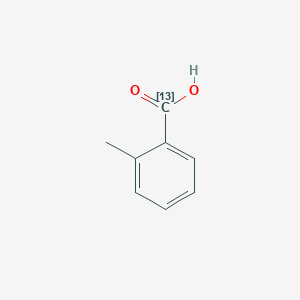

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-VJJZLTLGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of o-Toluic Acid-¹³C for Research Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of o-Toluic acid-¹³C, a valuable isotopically labeled compound for a range of research applications, including metabolic studies and as an internal standard in quantitative analyses.[1] This document outlines a detailed experimental protocol for its preparation via Grignard carboxylation, methods for its purification, and analytical techniques for structural and purity verification.

Synthesis of o-Toluic Acid-¹³C (carboxyl-¹³C)

The most common and efficient method for the synthesis of o-Toluic acid-¹³C with the label at the carboxyl position is the carboxylation of a Grignard reagent with ¹³C-labeled carbon dioxide (¹³CO₂).[2][3][4] This reaction involves the formation of o-tolylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbon of ¹³CO₂.

Reaction Scheme

The overall reaction can be depicted as follows:

-

Formation of Grignard Reagent:

-

o-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form o-tolylmagnesium bromide.

-

-

Carboxylation with ¹³CO₂:

-

The o-tolylmagnesium bromide solution is then reacted with ¹³CO₂.

-

-

Acidic Workup:

-

The resulting magnesium carboxylate salt is hydrolyzed with a strong aqueous acid to yield o-Toluic acid-¹³C.[2]

-

Experimental Protocol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.

Materials:

-

o-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

¹³C-labeled carbon dioxide (gas or solid)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

A solution of o-bromotoluene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the magnesium turnings.

-

The reaction is typically initiated by gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction is usually self-sustaining.

-

After the addition is complete, the mixture is refluxed for a period to ensure complete formation of the Grignard reagent.

-

-

Carboxylation with ¹³CO₂:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

Gaseous ¹³CO₂ is slowly bubbled through the stirred Grignard solution. The gas should be introduced near the bottom of the flask to ensure efficient reaction.

-

Alternatively, if using solid ¹³CO₂ (dry ice), it should be crushed into a powder and added portion-wise to the cooled Grignard solution.

-

The reaction is exothermic and the temperature should be carefully controlled.

-

-

Workup:

-

After the addition of ¹³CO₂ is complete, the reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and a strong acid (e.g., HCl or H₂SO₄).

-

The organic layer is separated, and the aqueous layer is extracted with an ether solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude o-Toluic acid-¹³C.

-

Purification of o-Toluic Acid-¹³C

Purification of the crude product is essential to remove unreacted starting materials, byproducts such as biphenyl (from the coupling of the Grignard reagent), and other impurities.

Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like o-Toluic acid. The choice of solvent is critical for achieving high purity and recovery.

Solvent Selection:

-

Water: o-Toluic acid can be recrystallized from hot water. The crude acid is dissolved in a minimal amount of boiling water, and the solution is allowed to cool slowly. The purified acid crystallizes as needle-shaped crystals. The recovery can be around 85%.

-

Benzene: Benzene is another suitable solvent for the recrystallization of o-toluic acid.

-

Ethanol/Water Mixture: A mixed solvent system of ethanol and water can also be employed. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly.

Experimental Protocol for Recrystallization from Water

-

Dissolve the crude o-Toluic acid-¹³C in a minimum amount of boiling water in an Erlenmeyer flask.

-

If the solution is colored, a small amount of decolorizing carbon (Norit) can be added, and the solution is boiled for a few minutes.

-

The hot solution is filtered through a pre-heated funnel to remove any insoluble impurities and the decolorizing carbon.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold water, and dried in a vacuum desiccator.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized o-Toluic acid-¹³C must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy:

¹³C NMR is the most direct method to confirm the incorporation of the ¹³C label. The carboxyl carbon of a carboxylic acid typically appears in the range of 165-185 ppm. For o-toluic acid, the carboxyl carbon signal is expected in this region. The presence of a significantly enhanced signal in this region for the synthesized product compared to the natural abundance spectrum confirms the successful isotopic labeling.

¹H NMR Spectroscopy:

The ¹H NMR spectrum can be used to confirm the overall structure of the o-toluic acid molecule. The acidic proton of the carboxyl group typically appears as a broad singlet around 12 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to determine the isotopic enrichment. For o-Toluic acid-¹³C (carboxyl-¹³C), the molecular ion peak (M+) will be observed at m/z 137, which is one mass unit higher than the unlabeled o-toluic acid (m/z 136). The relative intensities of the M+ and M+1 peaks can be used to calculate the isotopic enrichment. The fragmentation pattern in the mass spectrum can further confirm the structure of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the chemical purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) can be used to separate o-toluic acid from its impurities.

Data Presentation

The following tables summarize key quantitative data for o-Toluic acid-¹³C.

| Property | Value | Reference |

| Molecular Formula | ¹³CC₇H₈O₂ | |

| Molecular Weight | 137.14 g/mol | |

| Melting Point | 103-105 °C | |

| Boiling Point | 258-259 °C |

Table 1: Physical Properties of o-Toluic Acid-¹³C

| Analytical Technique | Expected Result | Reference |

| ¹³C NMR (carboxyl-¹³C) | ~165-185 ppm (enhanced signal) | |

| Mass Spectrometry (EI) | Molecular Ion (M+) at m/z 137 | |

| HPLC Purity | >98% (typical) | |

| Isotopic Enrichment | >98% (typical) |

Table 2: Analytical Specifications for o-Toluic Acid-¹³C

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of o-Toluic acid-¹³C.

Purification and Analysis Logic

Caption: Logical flow for the purification and analysis of o-Toluic acid-¹³C.

References

o-Toluic Acid-13C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, stability, and handling of o-Toluic acid-13C, a stable isotope-labeled compound crucial for a variety of research applications, including its use as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1]

Core Physical and Chemical Properties

This compound, also known as 2-Methylbenzoic acid-13C, is a solid, white to off-white crystalline compound at room temperature.[2][3] The incorporation of a 13C isotope provides a distinct mass signature, facilitating its use as a tracer and internal standard in metabolic flux analysis and therapeutic drug monitoring.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound and its unlabeled counterpart.

| Property | Value | Source(s) |

| Chemical Formula | C₇¹³CH₈O₂ | [2] |

| Molecular Weight | 137.16 g/mol | |

| CAS Number | 70838-82-3 | |

| Unlabeled CAS Number | 118-90-1 | |

| Physical State | Solid | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 102 - 105 °C (216 - 221 °F) | |

| Boiling Point | 258 - 259 °C (496 - 498 °F) | |

| Water Solubility | 1.2 g/L | |

| Density | Approximately 1.062 g/cm³ at 25 °C | |

| Flash Point | 148 °C (298 °F) | |

| Auto-ignition Temp. | 495 °C (923 °F) | |

| Log P (octanol/water) | 2.46 |

Stability and Storage

This compound is a stable compound under recommended storage conditions. For long-term viability, it is advised to store the compound at room temperature in a dry, cool, and well-ventilated area. The container should be kept tightly closed to prevent contamination. After a period of three years, it is recommended to re-analyze the compound for chemical purity before use.

Incompatible Materials: To ensure stability, avoid contact with strong oxidizing agents, strong bases, and strong acids/alkalis.

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce carbon oxides (carbon monoxide and carbon dioxide).

Experimental Protocols and Handling

Given its applications as an internal standard, proper handling and protocol design are paramount for accurate and reproducible results.

Safety and Handling Precautions

When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.

-

Engineering Controls: Use in a well-ventilated area, preferably with a mechanical exhaust or a laboratory fume hood.

-

Eye Protection: Wear safety glasses with side-shields or goggles.

-

Hand Protection: Handle with gloves and dispose of them properly after use.

-

Skin and Body Protection: Wear impervious clothing. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.

-

Respiratory Protection: If there is a risk of inhalation, use a suitable respirator.

In case of accidental exposure, follow standard first-aid measures:

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.

Representative Experimental Workflow: Quantitative Analysis using LC-MS

The following is a generalized workflow for the use of this compound as an internal standard for the quantification of unlabeled o-Toluic acid in a biological matrix.

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Create a series of calibration standards by spiking known concentrations of unlabeled o-Toluic acid into the blank biological matrix.

-

Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.

-

Perform a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS Analysis:

-

Inject the prepared samples onto a suitable liquid chromatography (LC) system coupled to a mass spectrometer (MS).

-

Use an appropriate LC column (e.g., C18) and mobile phase to achieve chromatographic separation of o-Toluic acid from other matrix components.

-

Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both unlabeled o-Toluic acid and this compound.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte (unlabeled o-Toluic acid) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of o-Toluic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Experimental Workflow for Quantitative Analysis

Caption: Workflow for quantitative analysis using this compound.

Logical Relationship Diagram for Stability Considerations

References

o-Toluic Acid-13C: A Technical Guide to its Certificate of Analysis and Isotopic Purity Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis and isotopic purity determination of o-Toluic acid-13C. This isotopically labeled compound serves as a critical internal standard in quantitative analyses, particularly in mass spectrometry-based studies. Understanding its certification and the methodologies for verifying its isotopic enrichment is paramount for ensuring data accuracy and reliability in research and drug development.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis (CoA) for this compound provides essential information regarding its identity, purity, and isotopic enrichment. Below is a summary of typical quantitative data found on a CoA for a high-quality, single-labeled 13C aromatic carboxylic acid.

Table 1: General Specifications for this compound

| Parameter | Specification |

| Chemical Formula | C₇¹³CH₈O₂ |

| Molecular Weight | 137.16 g/mol |

| CAS Number | 70838-82-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO |

Table 2: Quality Control and Purity Analysis

| Analysis Method | Test | Specification |

| HPLC | Chemical Purity | ≥ 98% |

| ¹H-NMR | Structure Confirmation | Conforms to structure |

| Mass Spectrometry | Mass Confirmation | Conforms to structure |

| Mass Spectrometry | Isotopic Purity | ≥ 99 atom % ¹³C |

| Elemental Analysis | Carbon, Hydrogen | Within ± 0.4% of theoretical values |

Experimental Protocols for Purity Determination

The determination of both chemical and isotopic purity of this compound relies on robust analytical techniques. The following sections detail the experimental protocols for the most common methods employed.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of this compound by separating it from any unlabeled o-toluic acid and other impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Trifluoroacetic acid)

-

This compound sample

-

Unlabeled o-toluic acid reference standard

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile (or a suitable solvent) to prepare a 1 mg/mL stock solution.

-

Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

-

Prepare a similar concentration of the unlabeled o-toluic acid reference standard.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example:

-

Initial: 30% Acetonitrile / 70% Water

-

Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

-

Hold at 90% Acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 230 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Inject the unlabeled reference standard to determine its retention time.

-

Inject the this compound sample.

-

The chemical purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.

-

Isotopic Purity Determination by Mass Spectrometry (LC-MS)

Objective: To determine the isotopic enrichment of 13C in this compound by measuring the relative abundance of the labeled (M+1) and unlabeled (M) molecular ions.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

Reagents:

-

Same as for HPLC analysis.

Procedure:

-

Sample Preparation and LC Conditions:

-

Prepare the sample as described in the HPLC protocol.

-

Use the same or similar LC conditions to achieve chromatographic separation before introduction into the mass spectrometer.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

-

Mass Range: Scan a mass range that includes the molecular ions of both the unlabeled (m/z 136.05) and the 13C-labeled (m/z 137.05) o-toluic acid.

-

Data Acquisition: Acquire full scan mass spectra.

-

-

Data Analysis:

-

Extract the ion chromatograms for the m/z values corresponding to the unlabeled [M-H]⁻ ion (e.g., 135.04) and the 13C-labeled [M+1-H]⁻ ion (e.g., 136.04).

-

Integrate the peak areas for both ions.

-

The isotopic purity (atom % 13C) is calculated using the following formula:

-

Corrections for the natural abundance of 13C in the unlabeled molecule may be necessary for highly accurate determinations.

-

Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of the 13C label and determine the isotopic enrichment by quantitative 13C-NMR.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 13C probe.

Reagents:

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

This compound sample

Procedure:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of the this compound sample (typically 5-10 mg) in a suitable volume of deuterated solvent in an NMR tube.

-

-

NMR Acquisition:

-

¹H-NMR: Acquire a standard proton NMR spectrum to confirm the overall structure of the molecule.

-

¹³C-NMR (Quantitative):

-

Use a pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full relaxation of all carbon nuclei for accurate integration. Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).

-

Acquire the spectrum with a high number of scans to achieve a good signal-to-noise ratio.

-

-

-

Data Analysis:

-

In the ¹³C-NMR spectrum, identify the signal corresponding to the enriched carbon atom. For o-Toluic acid-(carboxyl-13C), this will be the carboxylic acid carbon signal.

-

The isotopic enrichment can be estimated by comparing the integral of the enriched carbon signal to the integrals of the other carbon signals in the molecule, taking into account the natural 1.1% abundance of 13C. For a more precise measurement, a known amount of an internal standard with a known 13C concentration can be added.

-

Visualizing Analytical Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described above.

Caption: Workflow for Chemical Purity Determination by HPLC.

Caption: Workflow for Isotopic Purity Determination by LC-MS.

Caption: Logical Relationship of NMR Analyses for this compound.

An In-depth Technical Guide to the Mass Spectrum of o-Toluic Acid-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mass spectrum of o-Toluic acid-13C, with a specific focus on the carboxyl-labeled isotopologue. This document details the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents relevant metabolic pathway information.

Introduction to o-Toluic Acid and 13C Labeling

o-Toluic acid, also known as 2-methylbenzoic acid, is an aromatic carboxylic acid. It serves as a valuable building block in the synthesis of pharmaceuticals, dyes, and polymers. In metabolic studies, o-toluic acid is recognized as a xenobiotic metabolite, and its presence can be indicative of exposure to certain environmental compounds like o-xylene.

Isotopic labeling, particularly with Carbon-13 (¹³C), is a powerful technique in mass spectrometry. It allows for the precise tracing of metabolic pathways, serves as an internal standard for quantification, and aids in the elucidation of fragmentation mechanisms. This guide focuses on o-toluic acid labeled with ¹³C at the carboxylic acid carbon (o-toluic acid-¹³C).

Predicted Mass Spectrum and Fragmentation of o-Toluic Acid-¹³C

The introduction of a ¹³C atom in the carboxyl group of o-toluic acid increases its monoisotopic mass by one Dalton compared to the unlabeled compound. The mass spectrum is predicted based on the known fragmentation of benzoic acid and its derivatives, with adjustments for the isotopic label.

Molecular Ion Peak:

The molecular weight of unlabeled o-toluic acid (C₈H₈O₂) is 136.15 g/mol . The electron ionization (EI) mass spectrum of unlabeled o-toluic acid typically shows a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 136. For o-toluic acid-¹³C (C₇¹³CH₈O₂), the molecular ion peak is expected at m/z 137 .

Key Fragmentation Pathways:

The fragmentation of o-toluic acid-¹³C is expected to follow characteristic pathways for aromatic carboxylic acids. The ¹³C label is crucial in identifying fragments containing the carboxyl group.

| Predicted Fragment Ion | m/z (unlabeled) | m/z (¹³C-labeled) | Neutral Loss | Formula of Lost Neutral | Notes |

| [M-OH]⁺ | 119 | 120 | 17 | OH | Loss of a hydroxyl radical. The resulting acylium ion is resonance-stabilized. |

| [M-H₂O]⁺˙ | 118 | 119 | 18 | H₂O | "Ortho effect" fragmentation, where the proximal methyl and carboxylic acid groups interact, leading to the loss of a water molecule. |

| [M-¹³CO₂H]⁺ | 91 | 91 | 46 | ¹³CO₂H | Loss of the labeled carboxyl group to form the tolyl cation. The m/z of this fragment remains the same as in the unlabeled compound. |

| [M-CH₃]⁺ | 121 | 122 | 15 | CH₃ | Loss of the methyl group. |

| [C₆H₅]⁺ | 91 | 91 | 46 | C¹³OOH | Formation of the tropylium ion, a stable aromatic cation. |

| [C₅H₅]⁺ | 65 | 65 | 72 | C₂H₃¹³O₂ | Further fragmentation of the aromatic ring. |

| [C₃H₃]⁺ | 39 | 39 | 98 | C₄H₅¹³O₂ | Further fragmentation of the aromatic ring. |

Experimental Protocols

Acquiring a high-quality mass spectrum of o-toluic acid-¹³C can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation and Derivatization

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often recommended to improve chromatographic peak shape and reduce tailing.

-

Methyl Ester Derivatization:

-

Dissolve approximately 1 mg of o-toluic acid-¹³C in 1 mL of methanol.

-

Add 2-3 drops of concentrated sulfuric acid.

-

Reflux the mixture for 2-3 hours.

-

After cooling, add 2 mL of water and extract the methyl ester with 2 mL of diethyl ether.

-

Dry the ether layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

-

Reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.

-

-

Trimethylsilyl (TMS) Ester Derivatization:

-

In a vial, dissolve ~100 µg of o-toluic acid-¹³C in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

-

Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

The sample is now ready for injection into the GC-MS.

-

3.2. GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may need to be optimized for your specific instrument.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 35-400 |

| Solvent Delay | 3 minutes |

Visualizations

4.1. Fragmentation Pathway of o-Toluic Acid-¹³C

o-Toluic acid-13C safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of o-Toluic acid-13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for this compound, a stable isotope-labeled compound used in research and development.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[3]

-

Acute Toxicity, Oral: Category 4

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₇¹³CH₈O₂ | |

| CAS Number | 70838-82-3 | |

| Molecular Weight | 137.16 g/mol | |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 102 - 107 °C (216 - 221 °F) | |

| Boiling Point | 258 - 259 °C (496 - 498 °F) | |

| Flash Point | 148 °C (298 °F) | |

| Solubility | 1.2 g/L in water | |

| Auto-ignition Temperature | 495 °C (923 °F) |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure and maintain the quality of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended:

| PPE Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | |

| Hand Protection | Protective gloves (e.g., nitrile rubber). | |

| Skin and Body Protection | Impervious clothing, such as a lab coat. | |

| Respiratory Protection | Use a suitable respirator if ventilation is inadequate or dust is generated. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, or vapors.

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Minimize dust generation and accumulation.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids/alkalis, and reducing agents.

-

Recommended storage temperature is -20°C for powder form.

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Spill Response Protocol

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so.

-

Absorb: Use an inert material (e.g., sand, diatomite) to absorb the spill.

-

Collect: Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Toxicological Information

The toxicological data for this compound is limited. The information below is based on the unlabeled compound, o-Toluic acid.

| Toxicity Metric | Value | Species | Reference |

| LD50 (Intraperitoneal) | 422 mg/kg | Mouse |

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

-

Symptoms of Exposure: May cause redness and pain upon eye contact, and inflammation, itching, scaling, or blistering with skin contact. Inhalation can lead to respiratory irritation, and ingestion may cause gastrointestinal irritation.

Experimental Workflow and Logic Diagrams

To ensure safety and procedural correctness, a standardized workflow should be followed when handling this compound.

Caption: Workflow for the safe handling of this compound.

This document is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for this compound before use.

References

A Technical Guide to Natural Abundance Correction for o-Toluic Acid-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for performing natural abundance correction for o-Toluic acid-13C. This process is critical for accurate quantitative analysis in metabolic research, pharmacokinetic studies, and various applications within drug development where isotopically labeled internal standards are employed.

The Principle of Natural Abundance Correction

In nature, elements exist as a mixture of isotopes. Carbon, a fundamental component of organic molecules like o-Toluic acid, is predominantly composed of Carbon-12 (¹²C), with a small fraction being the heavier, stable isotope Carbon-13 (¹³C).[1][2] The natural abundance of ¹³C is approximately 1.1%.[3] When analyzing o-Toluic acid using mass spectrometry, this naturally occurring ¹³C contributes to the mass spectrum, creating what is known as the M+1 peak—a small peak one mass unit higher than the molecular ion peak (M).[1]

For a molecule like o-Toluic acid (C₈H₈O₂), which contains eight carbon atoms, the probability of it containing at least one ¹³C atom at natural abundance is significant. This becomes a critical factor when using an intentionally ¹³C-labeled o-Toluic acid (e.g., o-Toluic acid-¹³C) as an internal standard or tracer. The goal of natural abundance correction is to mathematically distinguish between the ¹³C isotopes that are naturally present in the unlabeled analyte and those that have been intentionally introduced in the labeled standard. Failure to correct for this can lead to an overestimation of the labeled compound and inaccurate quantification.

Quantitative Data for o-Toluic Acid

Accurate natural abundance correction relies on precise knowledge of the isotopic abundances of the constituent elements of o-Toluic acid (C₈H₈O₂).

Table 1: Natural Isotopic Abundance of Constituent Elements

| Element | Isotope | Relative Abundance (%) |

| Carbon | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen | ¹H | 99.9885 |

| ²H | 0.0115 | |

| Oxygen | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

Source: Data compiled from established IUPAC reports.

Table 2: Theoretical Mass Isotopomer Distribution of Unlabeled o-Toluic Acid (C₈H₈O₂)

The theoretical mass isotopomer distribution (MID) for unlabeled o-Toluic acid can be calculated based on the natural abundances of its constituent isotopes. This distribution predicts the relative intensities of the molecular ion peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).

| Mass Isotopomer | Relative Abundance (%) | Primary Contributing Isotopes |

| M (m/z 136) | 100.00 | ¹²C₈¹H₈¹⁶O₂ |

| M+1 (m/z 137) | 8.87 | ¹³C¹²C₇¹H₈¹⁶O₂, ¹²C₈²H¹H₇¹⁶O₂, ¹²C₈¹H₈¹⁷O¹⁶O |

| M+2 (m/z 138) | 0.74 | ¹³C₂¹²C₆¹H₈¹⁶O₂, ¹²C₈¹H₈¹⁸O¹⁶O, etc. |

Note: The relative abundances are normalized to the most abundant isotopomer (M). The M+1 and M+2 abundances are calculated based on the probabilities of incorporating one or two heavier isotopes, respectively.

Experimental Protocol: Natural Abundance Correction using ¹³C-Labeled Internal Standard

This protocol outlines the use of o-Toluic acid-¹³C as an internal standard for the quantification of unlabeled o-Toluic acid in a sample matrix, incorporating natural abundance correction.

3.1. Materials and Reagents

-

Unlabeled o-Toluic acid (analytical standard)

-

o-Toluic acid-¹³C (isotopically labeled internal standard)

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or other appropriate mobile phase modifier

-

Sample matrix (e.g., plasma, tissue homogenate)

3.2. Sample Preparation

-

Spiking the Internal Standard: To each unknown sample, and to each calibration standard, add a known and constant amount of the o-Toluic acid-¹³C internal standard solution.

-

Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the o-Toluic acid from the sample matrix.

-

Drying: Evaporate the solvent from the extracted samples under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

3.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a suitable C18 reversed-phase column to separate o-Toluic acid from other matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid is typically effective.

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode, as carboxylic acids readily form [M-H]⁻ ions.

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.

-

Data Acquisition: Monitor the transitions for both the unlabeled o-Toluic acid (e.g., m/z 135 -> 91) and the o-Toluic acid-¹³C internal standard (e.g., m/z 136 -> 92, assuming one ¹³C label on the carboxyl group).

-

3.4. Data Processing and Natural Abundance Correction

-

Peak Integration: Integrate the peak areas for both the unlabeled analyte and the ¹³C-labeled internal standard in the chromatograms.

-

Response Ratio Calculation: Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the ¹³C-labeled internal standard for each sample and standard.

-

Natural Abundance Correction:

-

Correction for the Analyte: The measured intensity of the M+1 peak of the unlabeled analyte is a combination of the naturally occurring ¹³C and the contribution from the M+1 isotopologue of the labeled internal standard.

-

Correction for the Internal Standard: The measured intensity of the M peak of the internal standard may have a small contribution from any unlabeled impurity in the standard.

-

Matrix-based Correction: A correction matrix is constructed based on the known natural isotopic abundances and the elemental formula of o-Toluic acid. This matrix is then used to deconvolute the measured mass isotopomer distributions into the true abundances of the labeled and unlabeled species. Several software packages are available to perform this correction automatically.[3]

-

-

Calibration Curve: Generate a calibration curve by plotting the corrected response ratios of the calibration standards against their known concentrations.

-

Quantification: Determine the concentration of o-Toluic acid in the unknown samples by interpolating their corrected response ratios on the calibration curve.

Visualizations

Workflow for Quantification using a ¹³C-Labeled Internal Standard

Caption: Workflow for quantifying o-Toluic acid using a ¹³C-labeled internal standard.

Logical Flow of Natural Abundance Correction

Caption: Logical flow of the matrix-based natural abundance correction algorithm.

Conclusion

The accurate quantification of o-Toluic acid in biological matrices using isotope dilution mass spectrometry is highly dependent on the correct implementation of natural abundance correction. By understanding the principles of isotopic distribution and following a robust experimental and data analysis workflow, researchers can ensure the reliability and accuracy of their results. The use of ¹³C-labeled o-Toluic acid as an internal standard, coupled with appropriate correction algorithms, provides a powerful tool for a wide range of applications in scientific research and drug development.

References

Unveiling the Solubility Profile of o-Toluic Acid-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of o-Toluic acid-13C in a range of common laboratory solvents. Understanding the solubility of this isotopically labeled compound is critical for its application in various research and development settings, including its use as a tracer or an internal standard in metabolic studies and quantitative analyses by NMR, GC-MS, or LC-MS.

Note on Isotopic Labeling: The solubility of this compound is expected to be nearly identical to that of its unlabeled counterpart, o-Toluic acid. The substitution of a carbon-12 atom with a carbon-13 atom results in a negligible change in the physicochemical properties that govern solubility, such as polarity and molecular volume. Therefore, the data presented in this guide, sourced from studies on unlabeled o-Toluic acid, can be confidently applied to this compound.

Quantitative Solubility Data

The solubility of o-Toluic acid has been experimentally determined in various organic solvents and water. The following table summarizes the available quantitative data, presented in mole fraction and grams per 100 mL, to facilitate easy comparison for laboratory applications.

| Solvent | Mole Fraction (x) at 298.15 K (25 °C) | Solubility ( g/100 mL) at specified temperature |

| Water | - | ~0.12 g/100 mL at 25 °C[1][2] |

| Methanol | 0.2231 | - |

| Ethanol | 0.2089 | - |

| Acetone | - | Soluble |

| Dichloromethane | - | - |

| Ethyl Acetate | - | - |

| Dimethyl Sulfoxide (DMSO) | 0.3898 | 10.0 g/100mL |

Experimental Protocol for Solubility Determination

A precise understanding of solubility is often required for experimental design. The following outlines a general and robust methodology for determining the solubility of a solid compound like this compound in a given solvent. This protocol is synthesized from established laboratory procedures.

Principle:

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid. It involves creating a saturated solution at a constant temperature, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the saturated solution by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

This compound

-

Selected laboratory solvents (e.g., water, ethanol, methanol, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

-

Pipettes and syringes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to rest at the constant temperature for a period to let the undissolved solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. To ensure no solid particles are transferred, it is advisable to use a syringe filter.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Drying and Weighing: Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of o-Toluic acid. Once all the solvent has evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility can be calculated from the mass of the dissolved solid and the volume of the solvent used.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

Technical Guide: o-Toluic Acid-13C in Research and Development

This technical guide provides comprehensive information on the stable isotope-labeled compound, o-Toluic acid-13C. It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling for quantitative analysis and metabolic tracing. This document covers its chemical properties, applications, and a representative experimental protocol for its use as an internal standard.

Core Properties and Identification

o-Toluic acid, or 2-methylbenzoic acid, is a xenobiotic metabolite.[1][2] The 13C-labeled version serves as a crucial tool in analytical chemistry, primarily as an internal standard for mass spectrometry-based quantification or as a tracer in metabolic studies.[1] There are different isotopologues available, with the label on the carboxyl carbon being common.

Data Summary: this compound Isotopologues

The following table summarizes the key quantitative data for commercially available 13C-labeled o-Toluic acid variants.

| Property | o-Toluic Acid-¹³C₁ (carboxyl-¹³C) | o-Toluic Acid-¹³C₂ | Unlabeled o-Toluic Acid |

| CAS Number | 70838-82-3[1][3] | 1346599-98-1 | 118-90-1 |

| Molecular Formula | C₇¹³CH₈O₂ | C₆¹³C₂H₈O₂ | C₈H₈O₂ |

| Molecular Weight | 137.16 g/mol | 138.13 g/mol | 136.15 g/mol |

| Isotopic Enrichment | 99 atom % ¹³C | Not specified | Not applicable |

| Appearance | White to off-white solid | Not specified | Pale yellow crystals or off-white flaky solid. |

Synthesis and Production

While specific, proprietary synthesis methods for this compound are not publicly detailed, a plausible route involves adapting established methods for the unlabeled compound using a ¹³C-labeled precursor. The two primary industrial synthesis routes for unlabeled o-Toluic acid are:

-

Oxidation of o-Xylene : This common method involves the catalytic oxidation of o-xylene. To produce the carboxyl-¹³C labeled version, the synthesis would need to start from a precursor where the target carbon is already labeled.

-

Hydrolysis of o-Tolunitrile : This route involves the hydrolysis of 2-cyanotoluene under acidic or basic conditions. For carboxyl-¹³C labeling, the synthesis would start with o-tolyl magnesium bromide and react it with ¹³C-labeled carbon dioxide.

The logical workflow for a plausible synthesis of o-Toluic acid-¹³C₁ (carboxyl-¹³C) is illustrated below.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the accurate quantification of unlabeled o-Toluic acid in complex matrices like plasma, urine, or environmental samples. The stable isotope-labeled IS co-elutes with the analyte but is differentiated by its higher mass, allowing for correction of matrix effects and variations in sample preparation and instrument response.

Objective : To quantify the concentration of o-Toluic acid in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Methodology :

-

Preparation of Stock Solutions :

-

Prepare a 1 mg/mL stock solution of unlabeled o-Toluic acid in methanol.

-

Prepare a 1 mg/mL stock solution of this compound (Internal Standard) in methanol.

-

-

Preparation of Calibration Standards and Quality Controls (QCs) :

-

Serially dilute the unlabeled o-Toluic acid stock solution with methanol to prepare working solutions for calibration standards.

-

Spike a known volume of these working solutions into blank human plasma to create calibration standards with a concentration range of, for example, 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., at 500 ng/mL).

-

Vortex the mixture for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis :

-

Liquid Chromatography (LC) :

-

Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : 0.1% Formic acid in acetonitrile.

-

Gradient : A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) :

-

Ionization Mode : Electrospray Ionization (ESI), Negative Mode.

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

o-Toluic Acid (Analyte): Q1 (Precursor Ion) m/z 135.1 -> Q3 (Product Ion) m/z 91.1.

-

This compound (IS): Q1 (Precursor Ion) m/z 136.1 -> Q3 (Product Ion) m/z 92.1.

-

-

Note: Specific MRM transitions should be optimized empirically.

-

-

-

Data Analysis :

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of o-Toluic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the experimental workflow.

References

Methodological & Application

Application Notes and Protocols for Environmental Trace Analysis of Pollutants using o-Toluic acid-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of trace environmental pollutants is a critical challenge in environmental science and toxicology. Many of these pollutants, including acidic herbicides, pharmaceuticals, and personal care products, are aromatic carboxylic acids. Their presence in water bodies, even at low concentrations, can have adverse effects on ecosystems and human health. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of trace-level contaminants.[1][2] This is achieved by using a stable isotope-labeled internal standard (SIL IS), which closely mimics the chemical and physical behavior of the analyte of interest throughout sample preparation and analysis.[1][3]

o-Toluic acid-13C is a stable isotope-labeled form of o-toluic acid, making it an excellent internal standard for the analysis of various aromatic carboxylic acid pollutants. Its structural similarity to many target analytes ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, effectively compensating for matrix effects and variations in analytical conditions.[3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the trace analysis of environmental pollutants in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (in this case, this compound) to the sample at the beginning of the analytical procedure. This labeled compound serves as an internal standard. The ratio of the signal of the native analyte to the signal of the labeled internal standard is then measured by a mass spectrometer. Since the analyte and the internal standard are affected similarly by sample preparation and analysis conditions, this ratio remains constant, allowing for accurate quantification even in complex matrices where analyte loss or signal suppression may occur.

Target Analytes

Due to its structural characteristics as an aromatic carboxylic acid, this compound is a suitable internal standard for the quantification of a range of environmental pollutants, including but not limited to:

-

Acidic Herbicides:

-

Dicamba

-

2,4-Dichlorophenoxyacetic acid (2,4-D)

-

Mecoprop (MCPP)

-

MCPA

-

-

Pharmaceuticals and Personal Care Products (PPCPs):

-

Salicylic acid

-

Ibuprofen

-

Naproxen

-

Triclosan (as a proxy due to its acidic nature and aromatic structure)

-

Quantitative Data Summary

The following tables summarize the expected performance characteristics for the analysis of selected aromatic carboxylic acid pollutants in water samples using an LC-MS/MS method with this compound as an internal standard. The data is compiled from representative analytical methods for these classes of compounds.

Table 1: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |

| Dicamba | 0.5 - 2.0 | 1.5 - 6.0 |

| 2,4-D | 0.8 - 3.0 | 2.5 - 10.0 |

| Salicylic Acid | 1.0 - 5.0 | 3.0 - 15.0 |

| Ibuprofen | 1.5 - 7.0 | 5.0 - 25.0 |

Table 2: Recovery and Precision Data

| Analyte | Spiked Concentration (ng/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Dicamba | 50 | 92 - 105 | < 10 |

| 2,4-D | 50 | 90 - 108 | < 12 |

| Salicylic Acid | 100 | 88 - 110 | < 15 |

| Ibuprofen | 100 | 85 - 112 | < 15 |

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes the extraction and concentration of acidic pollutants from water samples using solid-phase extraction.

Materials:

-

Water sample (e.g., river water, wastewater effluent)

-

This compound internal standard solution (in methanol)

-

Formic acid (reagent grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

-

SPE vacuum manifold

-

Glass vials

Procedure:

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C. For preservation, acidify the sample to pH 2-3 with formic acid.

-

Spiking with Internal Standard: To a 100 mL water sample, add a known amount of this compound internal standard solution to achieve a final concentration of approximately 50-100 ng/L.

-

SPE Cartridge Conditioning:

-

Pass 5 mL of methanol through the SPE cartridge.

-

Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

-

Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

-

Elution: Elute the retained analytes and the internal standard from the cartridge with 5 mL of methanol into a clean collection tube.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the extracted samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Parameters:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 90% B

-

8-10 min: Hold at 90% B

-

10.1-12 min: Return to 10% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | 136.1 | 92.1 | 64.1 | 15 |

| Dicamba | 219.0 | 175.0 | 111.0 | 18 |

| 2,4-D | 219.0 | 161.0 | 125.0 | 15 |

| Salicylic acid | 137.0 | 93.0 | 65.0 | 20 |

| Ibuprofen | 205.1 | 161.1 | 115.1 | 12 |

Visualizations

Caption: Experimental workflow for the analysis of pollutants using this compound.

Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.

References

- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Spiking o-Toluic Acid-¹³C into Plasma Samples for Quantitative Bioanalysis

Abstract

This application note provides a detailed protocol for the preparation and analysis of plasma samples spiked with o-Toluic acid-¹³C. This stable isotope-labeled internal standard is crucial for the accurate quantification of o-Toluic acid in biological matrices by correcting for variability in sample preparation and matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes a straightforward protein precipitation protocol for sample cleanup, followed by analysis using an LC-MS/MS system. This document outlines the necessary materials, step-by-step procedures for sample preparation, and typical analytical parameters. Furthermore, it presents representative data for recovery, linearity, and stability to guide researchers, scientists, and drug development professionals in establishing robust and reliable bioanalytical workflows.

Introduction

In pharmacokinetic and metabolomic studies, accurate quantification of small molecules in complex biological matrices such as plasma is essential. o-Toluic acid is a benzoic acid derivative that may be monitored as a metabolite of various xenobiotics. The use of a stable isotope-labeled internal standard (SIL-IS), such as o-Toluic acid-¹³C, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for variations in extraction recovery and matrix-induced ion suppression or enhancement. This application note details a validated method for the use of o-Toluic acid-¹³C as an internal standard for the quantification of o-Toluic acid in plasma.

Materials and Reagents

-

Plasma: Human plasma (K₂EDTA as anticoagulant), stored at -80°C

-

Analytes:

-

o-Toluic acid (Sigma-Aldrich, St. Louis, MO, USA)

-

o-Toluic acid-¹³C (carboxyl-¹³C) (MedChemExpress, Monmouth Junction, NJ, USA)

-

-

Solvents:

-

Acetonitrile (LC-MS grade, Fisher Scientific, Waltham, MA, USA)

-

Methanol (LC-MS grade, Fisher Scientific)

-

Water (LC-MS grade, Fisher Scientific)

-

Formic acid (LC-MS grade, Fisher Scientific)

-

-

Equipment:

-

Vortex mixer

-

Refrigerated centrifuge

-

Pipettes and tips

-

1.5 mL polypropylene microcentrifuge tubes

-

LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS)

-

Analytical column (e.g., C18 reversed-phase column, 2.1 x 100 mm, 1.8 µm)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

o-Toluic acid-¹³C Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of o-Toluic acid-¹³C and dissolve it in 1 mL of methanol.

-

o-Toluic acid Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of o-Toluic acid and dissolve it in 1 mL of methanol.

-

IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50% methanol in water.

-

Analyte Working Solutions for Calibration Curve and Quality Control (QC) Samples: Prepare a series of dilutions from the analyte stock solution in 50% methanol in water to create calibration standards and QC samples at various concentrations.

Plasma Sample Spiking and Protein Precipitation

The following workflow outlines the process of spiking the internal standard into plasma samples and subsequent protein precipitation to remove larger molecules that can interfere with the analysis.

Caption: Workflow for spiking and extracting o-Toluic acid-¹³C from plasma.

Detailed Steps:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Spike the plasma with 10 µL of the 1 µg/mL o-Toluic acid-¹³C internal standard working solution.

-

For calibration and QC samples, spike with the appropriate concentration of the o-Toluic acid analyte working solution. For blank samples, add 10 µL of 50% methanol.

-

Vortex the samples for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for the LC-MS/MS analysis. Method optimization is recommended for the specific instrumentation used.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | |

| o-Toluic acid | Precursor: 135.1 m/z, Product: 91.1 m/z |

| o-Toluic acid-¹³C | Precursor: 136.1 m/z, Product: 92.1 m/z |

| Collision Energy | Optimization required |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Capillary Voltage | 3500 V |

Data Presentation

The following tables summarize the expected performance characteristics of this method. These values are representative and should be validated in the user's laboratory.

Table 1: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |

| o-Toluic acid | 10 (Low QC) | 92.5 | 4.8 | 98.2 | 6.1 |

| 100 (Mid QC) | 95.1 | 3.5 | 101.5 | 4.5 | |

| 1000 (High QC) | 94.3 | 3.9 | 99.8 | 5.2 |

Recovery (%) = (Peak area of analyte in pre-spiked sample / Peak area of analyte in post-spiked sample) x 100 Matrix Effect (%) = (Peak area of analyte in post-spiked sample / Peak area of analyte in neat solution) x 100

Table 2: Linearity and Sensitivity

| Parameter | Value |

| Linearity Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Signal-to-Noise at LLOQ | > 10 |

Table 3: Stability of o-Toluic acid in Plasma

| Stability Condition | Concentration (ng/mL) | Mean Stability (%) | RSD (%) |

| Freeze-Thaw (3 cycles) | 10 (Low QC) | 96.8 | 5.5 |

| 1000 (High QC) | 98.1 | 4.1 | |

| Bench-Top (6 hours at RT) | 10 (Low QC) | 95.4 | 6.2 |

| 1000 (High QC) | 97.5 | 3.8 | |

| Long-Term (-80°C for 30 days) | 10 (Low QC) | 94.9 | 7.1 |

| 1000 (High QC) | 96.2 | 4.9 |

Stability (%) = (Mean concentration of stored QC samples / Mean concentration of fresh QC samples) x 100

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this quantitative approach.

Caption: Isotope dilution mass spectrometry workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the spiking of o-Toluic acid-¹³C into plasma samples for quantitative analysis. The protein precipitation method is simple, rapid, and provides good recovery and minimal matrix effects. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in drug development and clinical research. The provided performance data serves as a benchmark for method validation and implementation.

Application Note: o-Toluic Acid-13C in Targeted Metabolomics Workflows

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted metabolomics aims to accurately quantify a specific set of known metabolites, offering high sensitivity and specificity crucial for biomarker discovery, disease diagnostics, and tracking therapeutic interventions. The use of stable isotope-labeled internal standards is paramount for achieving reliable and reproducible quantitative results in complex biological matrices.[1] o-Toluic acid, a xenobiotic metabolite derived from exposure to common industrial solvents like toluene and o-xylene, serves as a valuable biomarker for environmental and occupational health assessments.[2][3][4][5] Its 13C-labeled counterpart, o-Toluic acid-13C, is an ideal internal standard for its quantification, as it shares identical physicochemical properties with the unlabeled analyte, ensuring accurate correction for variations in sample preparation and instrument response.

This application note provides a comprehensive workflow for the targeted quantification of o-Toluic acid in human plasma and urine using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform.

Xenobiotic Metabolism of Toluene to o-Toluic Acid

o-Toluic acid is not an endogenous human metabolite but is formed through the biotransformation of toluene and o-xylene. The metabolic pathway primarily involves the oxidation of the methyl group.

References

- 1. rsc.org [rsc.org]

- 2. Metabolites formed during anaerobic transformation of toluene and o-xylene and their proposed relationship to the initial steps of toluene mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Metabolism of toluene and xylenes by Pseudomonas (putida (arvilla) mt-2: evidence for a new function of the TOL plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of derivatives of toluene. 3. o-, m- and p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]

Application of o-Toluic Acid-13C in Pharmacokinetic Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of o-Toluic acid-13C in pharmacokinetic (PK) studies. Stable isotope-labeled compounds like this compound are invaluable tools in drug discovery and development, offering a safe and precise means to investigate the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics.

Introduction to this compound in Pharmacokinetic Research

This compound is a stable isotope-labeled form of o-toluic acid (2-methylbenzoic acid), a compound recognized as a xenobiotic metabolite. In pharmacokinetic studies, this compound serves two primary purposes:

-

As a Tracer: When administered to a biological system, its fate can be monitored over time. Because it is chemically identical to the unlabeled compound, it follows the same metabolic and distribution pathways. However, its increased mass due to the 13C isotope allows it to be distinguished from the endogenous or co-administered unlabeled o-toluic acid using mass spectrometry. This is particularly useful for determining pharmacokinetic parameters without interference from background levels of the compound.

-

As an Internal Standard: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound is the ideal internal standard for the quantification of unlabeled o-toluic acid. Since it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar matrix effects during ionization, ensuring accurate and precise quantification.

The use of stable isotopes like 13C is advantageous as they are non-radioactive, making them safe for use in human studies.

Key Applications and Methodologies

The primary application of this compound in pharmacokinetics is to elucidate the ADME properties of o-toluic acid or structurally related compounds.

In Vivo Pharmacokinetic Studies

A typical in vivo study involves administering this compound to an animal model (e.g., rats) and collecting biological samples (e.g., plasma, urine) at various time points. These samples are then analyzed to determine the concentration of the labeled compound and its metabolites over time.

Bioanalytical Method: LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the analytical method of choice for quantifying this compound and its unlabeled counterpart in biological matrices. This technique offers high sensitivity and selectivity.

Experimental Protocols

The following are representative protocols for a pharmacokinetic study of this compound in rats and the subsequent bioanalysis.

Animal Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the study.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing: Prepare a formulation of this compound in the vehicle at a suitable concentration. Administer a single oral dose (e.g., 10 mg/kg) to each rat via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until analysis.

Bioanalytical Protocol for Plasma Sample Analysis

Objective: To quantify the concentration of this compound in rat plasma samples using LC-MS/MS with unlabeled o-toluic acid as an internal standard (or vice versa if the study was with unlabeled compound).

Materials:

-

Rat plasma samples

-

This compound (analyte)

-

o-Toluic acid (internal standard, IS)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (HPLC grade)

-

96-well plates

-

HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol). From these, prepare a series of calibration standards and QC samples by spiking known concentrations into blank rat plasma.

-

Sample Preparation (Protein Precipitation):

-

Thaw the plasma samples, calibration standards, and QCs on ice.

-

To 50 µL of each sample in a 96-well plate, add 150 µL of ACN containing the internal standard.

-

Vortex the plate for 5 minutes to precipitate the proteins.

-